molecular formula C8H8BrFS B8452850 (4-Bromo-3-fluorophenyl)(ethyl)sulfane

(4-Bromo-3-fluorophenyl)(ethyl)sulfane

Cat. No.: B8452850
M. Wt: 235.12 g/mol
InChI Key: RIWHQEMTQUETRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-3-fluorophenyl)(ethyl)sulfane is an organic compound that features a bromine atom, a fluorine atom, and an ethylsulfane group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)(ethyl)sulfane typically involves the reaction of 4-bromo-3-fluoroaniline with ethylsulfenyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)(ethyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-3-fluorophenyl)(ethyl)sulfane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)(ethyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3-fluorophenyl)(ethyl)sulfane is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, as well as the presence of the ethylsulfane group. These structural features confer distinct chemical properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C8H8BrFS

Molecular Weight

235.12 g/mol

IUPAC Name

1-bromo-4-ethylsulfanyl-2-fluorobenzene

InChI

InChI=1S/C8H8BrFS/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3

InChI Key

RIWHQEMTQUETRX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=C(C=C1)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromine (0.3 ml) was added to a solution of 1-ethylsulfanyl-3-fluoro-benzene (1 g) in chloroform (20 ml) at 0° C. then warmed to RT. After 2 h the mixture was diluted with DCM, washed with aq. sodium thiosulphate solution, dried, and evaporated under reduced pressure. The residue was purified by chromatography on silica eluting with 10% diethylether/iso-hexane. Yield 1.2 g
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.